

Technical Support Center: Troubleshooting High Background in MBP (68-86) ELISpot Assays

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Compound of Interest

Compound Name: Myelin basic protein, MBP (68-86)

Cat. No.: B15542227

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background in Myelin Basic Protein (MBP) (68-86) ELISpot assays.

Frequently Asked Questions (FAQs)

Q1: What is a common cause of high background in an ELISpot assay?

High background in ELISpot assays can manifest as a general darkening of the membrane or as a high number of non-specific spots.^{[1][2]} Common causes include inadequate washing, non-specific antibody binding, contaminated reagents, or issues with the cells themselves.^{[1][3]}

Q2: Can the serum in my culture medium contribute to high background?

Yes, serum is a frequent source of high background. It can contain endogenous cytokines, heterophilic antibodies that cross-link the capture and detection antibodies, or be mitogenic, causing non-specific cell activation.^{[1][4][5]} It is highly recommended to pre-screen different serum batches or, preferably, use serum-free media to minimize this variability and risk of contamination.^{[4][5][6]}

Q3: How does cell viability affect the background of an ELISpot assay?

Poor cell viability can lead to high background staining.^{[3][7]} Dead cells can release substances that contribute to non-specific signal. It is crucial to ensure high cell viability,

typically above 95%, before starting the assay.^[8] For cryopreserved cells, a resting period of at least one hour after thawing is recommended to allow for the removal of cellular debris.^{[8][9]}

Q4: Can I do anything to rescue a plate with high background after it has been developed?

Unfortunately, once the plate is developed, it is generally not possible to reverse high background staining. The key is to identify the source of the problem and optimize the protocol for future assays.

Q5: What is an acceptable level of background spots in negative control wells?

While this can vary between laboratories and specific experimental conditions, a "typical" background level for IFN- γ ELISpot is considered to be below 6 spots per 100,000 peripheral blood mononuclear cells (PBMCs).^[10] It is important to compare the spot count in your antigen-stimulated wells to your negative control wells to determine a true positive response.
^[10]

Troubleshooting Guide

High background can obscure specific responses and compromise the validity of your results. The following table summarizes potential causes and recommended solutions.

Potential Cause	Description	Recommended Solutions
Inadequate Washing	Insufficient removal of unbound reagents (antibodies, streptavidin-enzyme conjugate) or cells.[1][11] Foam formation during washing can also prevent effective cleaning.[11]	Increase the number and vigor of wash steps.[11] Ensure all surfaces of the well are washed, including both sides of the membrane after removing the underdrain.[12] [13] Use a wash bottle with a wider spout to prevent foaming.[11] If using an automated plate washer, consider increasing the number of washes by 1.5 times compared to manual washing. [3]
Reagent Issues	Contamination of buffers, media, or antibody solutions with bacteria, fungi, or endotoxins can lead to non-specific cell activation.[1][10] Aggregates in antibody or substrate solutions can also cause artifacts.[10]	Use sterile technique throughout the procedure.[8] [11] Filter reagents, especially secondary antibodies, if aggregates are suspected.[10] [13][14] Prepare fresh substrate solutions for each experiment and protect them from light.[2]
Cell-Related Problems	High cell density can lead to overcrowding and non-specific activation.[10] Carryover of cytokines from a pre-stimulation step can also cause a general darkening of the membrane.[2][3] Spontaneous secretion from cells, especially monocytes/macrophages, can occur.[1]	Optimize the number of cells per well; a typical range is 2-4x10 ⁵ PBMCs per well.[9][15] Thoroughly wash cells after any pre-incubation steps before adding them to the ELISpot plate.[2][3]

Non-Specific Antibody Binding	<p>The blocking step may be insufficient, or the serum used for blocking or in the culture medium may contain cross-reactive components.[1]</p> <p>Excess concentrations of detection antibody or enzyme conjugate can also contribute to background.[3]</p>	<p>Use a high-quality blocking buffer, such as 5% BSA or serum-free alternatives.[16]</p> <p>[17] Consider heat-inactivating serum to reduce the activity of complement and other factors.</p> <p>[11] Optimize the concentrations of your detection antibody and streptavidin-enzyme conjugate.[3][11]</p>
Plate Development	<p>Over-development of the plate due to prolonged incubation with the substrate can lead to a high background color.[1][12]</p>	<p>Monitor spot development under a microscope and stop the reaction as soon as distinct spots appear.[11][13]</p> <p>Reduce the substrate incubation time. [11][12]</p>
Plate Handling and Incubation	<p>Stacking plates during incubation can lead to uneven temperature distribution.[2][3]</p> <p>Moving or jarring the plate during cell incubation can cause spots to become diffuse or create a "smear" background.[3][11]</p> <p>Improper drying can also affect the final appearance.[12]</p>	<p>Do not stack plates in the incubator.[2]</p> <p>Avoid moving the plates during the cell incubation period.[11]</p> <p>Ensure the plate is completely dry before reading; drying overnight at 4°C can improve the contrast between spots and the background.[3][12]</p>

Experimental Protocols

Optimized Plate Washing Protocol

This protocol is designed to minimize background by ensuring the thorough removal of unbound reagents.

- **Post-Cell Incubation Wash:** After incubating the cells, aspirate the cells and wash the wells 3-5 times with 200 μ L of PBS per well.
- **Post-Detection Antibody Incubation:** Following incubation with the biotinylated detection antibody, remove the plate's underdrain.[\[1\]](#) Wash both sides of the membrane with distilled water.[\[12\]](#) Then, wash the wells 5 times with PBS.
- **Post-Enzyme Conjugate Incubation:** After incubation with the streptavidin-enzyme conjugate, wash both sides of the membrane under running distilled water to remove any reagents that may have leaked through.[\[9\]](#) Then, wash the wells 5 times with PBS.
- **Final Wash:** Before adding the substrate, perform a final wash of both sides of the membrane with distilled water.[\[12\]](#)

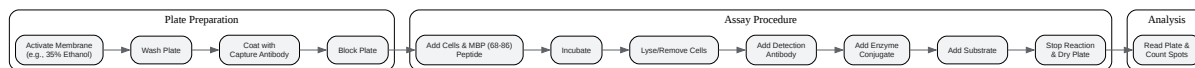
Cell Preparation Protocol for Cryopreserved PBMCs

Proper handling of cryopreserved cells is critical to ensure high viability and reduce background.

- **Thawing:** Thaw the vial of cells rapidly in a 37°C water bath.[\[8\]](#)
- **Initial Dilution:** Gently transfer the cells to a 50 mL conical tube containing at least 15 mL of pre-warmed, serum-free culture medium.[\[4\]](#)[\[8\]](#)
- **Washing:** Centrifuge the cells at 200 x g for 8 minutes.[\[15\]](#) Discard the supernatant and gently resuspend the cell pellet in fresh medium. Repeat the wash step.
- **Resting:** After the final wash, resuspend the cells in culture medium and allow them to rest for at least one hour at 37°C in a CO2 incubator.[\[8\]](#)[\[9\]](#) This allows the cells to recover and helps to remove debris from dead cells.
- **Counting and Resuspension:** After the resting period, perform a cell count using a viability dye (e.g., trypan blue) to ensure viability is >95%.[\[8\]](#) Resuspend the cells to the desired concentration in the appropriate medium for the assay.

Visualizations

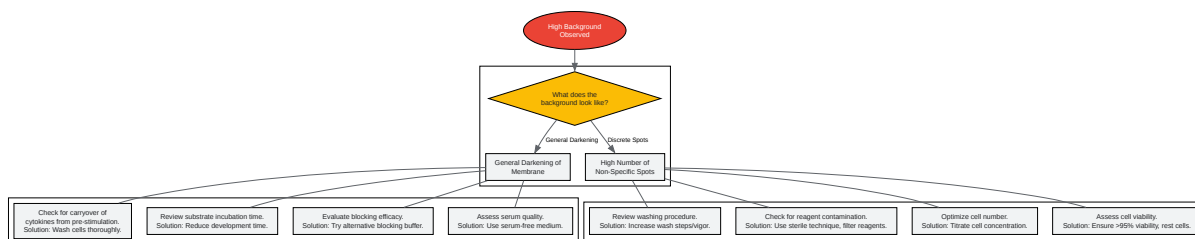
Standard ELISpot Workflow



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Caption: A generalized workflow for the MBP (68-86) ELISpot assay.

Troubleshooting Decision Tree for High Background



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Caption: A decision tree to diagnose high background in ELISpot assays.

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